molecular formula C8H6N4O2 B1374929 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole CAS No. 943822-93-3

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole

Cat. No.: B1374929
CAS No.: 943822-93-3
M. Wt: 190.16 g/mol
InChI Key: IHGPNHLLWNXNTI-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole is a heterocyclic compound that features an azide group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.

    Attachment of the furan ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling, depending on the available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild to moderate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(Aminomethyl)-5-(furan-2-yl)-1,2-oxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in click chemistry reactions.

    Biology: The compound can be used as a probe or tag in biochemical assays due to its azide group, which can undergo bioorthogonal reactions.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole depends on its specific application. In biochemical assays, the azide group can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can be used to label or modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Azidomethyl)-5-(furan-2-yl)-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    3-(Azidomethyl)-5-(furan-2-yl)-1,2-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    3-(Azidomethyl)-5-(furan-2-yl)-1,2-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole is unique due to the combination of its azide group, furan ring, and oxazole ring. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-12-10-5-6-4-8(14-11-6)7-2-1-3-13-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGPNHLLWNXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2.21 g of methane sulfonic acid 5-furan-2-yl-isoxazol-3-ylmethyl ester in 45 mL of DMF was added 0.61 g of sodium azide. After stirring for 15 hrs, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in methylene chloride and distilled water, and the organic layer was separated. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 1.50 g of 3-azidomethyl-5-furan-2-yl-isoxazole. This concentrate was used in the next step without further purification.
Name
methane sulfonic acid 5-furan-2-yl-isoxazol-3-ylmethyl ester
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Reactant of Route 2
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Reactant of Route 3
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Reactant of Route 4
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Reactant of Route 5
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Reactant of Route 6
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole

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